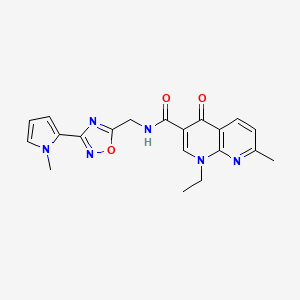
1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic molecule featuring multiple heterocyclic structures. Its design integrates a naphthyridine core with an oxadiazole and a pyrrole substituent, suggesting significant potential for diverse biological activities. This article explores its biological activity based on existing research and findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure indicates the presence of several functional groups that may contribute to its biological activity.
Anticancer Activity
Compounds containing oxadiazole and naphthyridine moieties have been reported to exhibit a range of biological activities, particularly in anticancer research. For instance, derivatives of 1,2,4-oxadiazole have shown significant antiproliferative activity against various cancer cell lines. In a study focusing on similar compounds, it was observed that they displayed cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and other cancer cell lines .
| Compound Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Oxadiazole Derivative | HeLa | 18.17 |
| Naphthyridine Derivative | CaCo-2 | 30.14 |
Antimicrobial Activity
The presence of the oxadiazole moiety is also associated with antimicrobial properties. Research has demonstrated that compounds with similar structures exhibit both antibacterial and antifungal activities. For example, certain oxadiazole derivatives have shown effectiveness against pathogenic bacteria and fungi .
Neuroprotective Effects
The pyrrole ring in this compound may contribute to neuroprotective effects. Pyrrole-containing compounds have been linked to potential benefits in neurodegenerative diseases due to their ability to interact with neurotransmitter systems.
Understanding the mechanism of action for this compound is crucial for its therapeutic application. Preliminary studies suggest that compounds similar to this one may interact with DNA or specific protein targets involved in cell signaling pathways. Interaction studies involving enzymes or receptors are essential for elucidating these mechanisms .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Anticancer Activity : A recent investigation evaluated a series of oxadiazole derivatives for their cytotoxicity against various cancer cell lines. The study found that modifications to the oxadiazole ring significantly enhanced anticancer potency .
- Neuroprotection Assessment : Another study assessed the neuroprotective effects of pyrrole derivatives in models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress and improve neuronal survival .
属性
IUPAC Name |
1-ethyl-7-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-4-26-11-14(17(27)13-8-7-12(2)22-19(13)26)20(28)21-10-16-23-18(24-29-16)15-6-5-9-25(15)3/h5-9,11H,4,10H2,1-3H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQUBUCXOPHGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NC(=NO3)C4=CC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














